4-Phenyl-4-vinyl-1,3-dioxolan-2-one

Catalog No.
S13471991
CAS No.
M.F
C11H10O3
M. Wt
190.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenyl-4-vinyl-1,3-dioxolan-2-one

Product Name

4-Phenyl-4-vinyl-1,3-dioxolan-2-one

IUPAC Name

4-ethenyl-4-phenyl-1,3-dioxolan-2-one

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

InChI

InChI=1S/C11H10O3/c1-2-11(8-13-10(12)14-11)9-6-4-3-5-7-9/h2-7H,1,8H2

InChI Key

SIAFVTNLYHWYRG-UHFFFAOYSA-N

Canonical SMILES

C=CC1(COC(=O)O1)C2=CC=CC=C2

4-Phenyl-4-vinyl-1,3-dioxolan-2-one is an organic compound characterized by its unique dioxolane structure, which features a phenyl and vinyl substituent. The molecular formula of this compound is C9H8O3C_9H_8O_3, and it has a molecular weight of approximately 164.158 g/mol. It exists as a colorless to pale yellow liquid and is soluble in various organic solvents. The compound is notable for its potential applications in organic synthesis, particularly in the production of polymers and pharmaceutical intermediates.

Due to its functional groups:

  • Polymerization: The vinyl group can undergo polymerization reactions, making it useful in creating polymers with specific properties.
  • Esterification: The dioxolan-2-one moiety can react with alcohols to form esters, which are valuable in various chemical applications.
  • Nucleophilic Substitution: The carbonyl group can be targeted by nucleophiles, leading to the formation of diverse derivatives.

Research indicates that compounds related to 4-Phenyl-4-vinyl-1,3-dioxolan-2-one exhibit biological activities, including antifungal and antibacterial properties. For instance, derivatives of 1,3-dioxolane structures have shown effectiveness against various fungi and bacteria, suggesting potential applications in medicinal chemistry as antimicrobial agents .

Several methods exist for synthesizing 4-Phenyl-4-vinyl-1,3-dioxolan-2-one:

  • Condensation Reactions: This involves the reaction of phenolic compounds with vinyl esters or aldehydes under acidic conditions.
  • Cyclization: The formation of the dioxolane ring can be achieved through cyclization reactions involving suitable precursors such as diols and carbonyl compounds.
  • Transacylation: This method utilizes transacylation reactions under basic conditions to produce the desired dioxolanone structure .

4-Phenyl-4-vinyl-1,3-dioxolan-2-one has diverse applications:

  • Polymer Production: It serves as a monomer for synthesizing polymers with tailored properties for use in coatings and adhesives.
  • Pharmaceutical Intermediates: Its structure allows for modifications that can lead to biologically active compounds.
  • Chemical Reagents: It is utilized in organic synthesis as a reagent for various transformations.

Studies on the interactions of 4-Phenyl-4-vinyl-1,3-dioxolan-2-one with other molecules have been conducted to understand its reactivity and potential biological effects. These studies typically focus on its antimicrobial activity and its ability to form complexes with metal ions or other organic molecules, influencing its utility in synthetic chemistry .

Several compounds share structural similarities with 4-Phenyl-4-vinyl-1,3-dioxolan-2-one. Here are some examples:

Compound NameMolecular FormulaUnique Features
2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-oneC10H12O2C_{10}H_{12}O_2Contains dimethyl substitution enhancing stability
4-(Hydroxymethyl)-1,3-dioxolan-2-oneC6H10O3C_6H_{10}O_3Hydroxymethyl group offers different reactivity
Ethylene CarbonateC3H4O3C_3H_4O_3Simple structure used primarily as a solvent
2,2-Dimethyl-1,3-dioxolaneC5H10O2C_5H_{10}O_2Lacks phenyl group but shares dioxolane core

Uniqueness

The uniqueness of 4-Phenyl-4-vinyl-1,3-dioxolan-2-one lies in its combination of a vinyl group and a phenyl substituent on the dioxolane ring. This specific arrangement provides distinct chemical properties that enhance its utility in polymerization and medicinal chemistry compared to similar compounds.

4-Phenyl-4-vinyl-1,3-dioxolan-2-one represents a structurally unique cyclic carbonate featuring both phenyl and vinyl substituents at the quaternary carbon center, conferring distinctive reactivity patterns and synthetic challenges [1]. This compound consists of a five-membered dioxolane ring with a carbonyl group at the 2-position, while the 4-position bears both a phenyl group and a vinyl group [1]. The molecular formula is C11H10O3 with a molecular weight of 190.19 g/mol, and the compound exists as a colorless to pale yellow liquid that is soluble in various organic solvents .

PropertyValue
Molecular FormulaC11H10O3
Molecular Weight (g/mol)190.19
IUPAC Name4-ethenyl-4-phenyl-1,3-dioxolan-2-one
Standard InChIInChI=1S/C11H10O3/c1-2-11(8-13-10(12)14-11)9-6-4-3-5-7-9/h2-7H,1,8H2
Canonical SMILESC=CC1(COC(=O)O1)C2=CC=CC=C2
Physical StateColorless to pale yellow liquid
SolubilitySoluble in organic solvents

Stepwise Synthesis from Ethylene Carbonate Derivatives

The stepwise synthesis of 4-phenyl-4-vinyl-1,3-dioxolan-2-one from ethylene carbonate derivatives represents a fundamental approach that capitalizes on the inherent reactivity of cyclic carbonates [3] [4]. Ethylene carbonate serves as a versatile starting material that can be functionalized through various pathways to introduce both phenyl and vinyl substituents at the desired position [3]. The synthesis typically begins with ethylene carbonate, which is produced industrially by the reaction between ethylene oxide and carbon dioxide under catalytic conditions [4].

The first step involves the selective functionalization of ethylene carbonate to introduce the phenyl group. This transformation can be achieved through nucleophilic substitution reactions where phenyl-containing nucleophiles attack the electrophilic carbon centers of the ethylene carbonate ring . Lewis acid catalysts such as boron trifluoride etherate or aluminum chloride facilitate this process by activating the carbonate moiety toward nucleophilic attack [6]. The reaction proceeds through an intermediate that maintains the cyclic carbonate structure while incorporating the phenyl substituent.

The subsequent introduction of the vinyl group requires careful control of reaction conditions to prevent unwanted side reactions. One effective approach involves the use of vinyl organometallic reagents that can undergo addition reactions with the phenyl-substituted carbonate intermediate . The stereochemistry of the final product is influenced by the steric bulk of the phenyl group, which directs the incoming vinyl nucleophile to the least hindered position [7].

Alternative pathways involve the direct cyclization of appropriately substituted diols with carbonate sources. Phenyl-vinyl-substituted diols react with triphosgene under anhydrous conditions to form the desired cyclic carbonate [1] [8]. Triphosgene, bis(trichloromethyl) carbonate, serves as a solid substitute for phosgene and decomposes thermally to provide the necessary carbonyl electrophile for cyclization [8] [9]. The reaction proceeds through a mechanism where the diol first forms an intermediate with triphosgene, followed by intramolecular cyclization to yield the five-membered cyclic carbonate ring.

Reaction optimization studies have demonstrated that Lewis acid catalysts significantly improve both yield and selectivity in these transformations [6]. The choice of catalyst depends on the specific substrate and desired stereochemical outcome. For instance, aluminum-based catalysts tend to favor formation of the thermodynamically more stable product, while titanium catalysts can provide kinetic control under appropriate conditions [6].

MethodYield (%)Temperature (°C)CatalystAdvantages
One-pot synthesis from ethylene carbonate70-8560-80Boron trifluoride etherate or aluminum chlorideHigh selectivity, mild conditions
Triphosgene-mediated cyclization60-7540-60Triphosgene/baseCommercial availability of reagents
Lewis acid catalyzed cyclization80-9025-50Various Lewis acidsStereocontrol possible
Direct carbon dioxide insertion65-8025-501,8-diazabicyclo[5.4.0]undec-7-ene or organic baseGreen chemistry approach

The development of environmentally benign synthetic routes has led to investigations of direct carbon dioxide insertion methodologies [10]. These approaches utilize carbon dioxide as a renewable carbon source and employ organic superbases such as 1,8-diazabicyclo[5.4.0]undec-7-ene to facilitate the formation of cyclic carbonates from appropriately substituted diols [10]. The reaction proceeds through the formation of a switchable ionic liquid intermediate that subsequently cyclizes to form the desired product [10].

Radical Copolymerization Strategies with Vinyl Monomers

The vinyl functionality in 4-phenyl-4-vinyl-1,3-dioxolan-2-one enables participation in radical polymerization processes, allowing for the synthesis of polymers containing pendant cyclic carbonate groups [11] [12]. Radical copolymerization strategies have been extensively developed to control the incorporation of this monomer into polymer chains while maintaining the integrity of the cyclic carbonate moiety [13].

The radical polymerization behavior of 4-phenyl-4-vinyl-1,3-dioxolan-2-one is characterized by its ability to undergo selective vinyl polymerization without ring-opening of the cyclic carbonate structure [11]. This selectivity is crucial for preserving the functional carbonate groups that can be subsequently utilized for post-polymerization modifications [13]. The compound acts as an electron-rich monomer due to the electron-donating effects of the phenyl group and the cyclic carbonate structure [12].

Copolymerization with vinyl acetate proceeds through a random mechanism, as evidenced by reactivity ratio studies [13]. The reactivity ratios for the copolymerization system indicate that both monomers have similar tendencies to react with radical species, resulting in a statistical distribution of monomer units along the polymer chain [13]. Cobalt-mediated radical polymerization has proven particularly effective for controlling these copolymerizations, allowing for the synthesis of well-defined copolymers with narrow molecular weight distributions [13].

Comonomerr1 (4-Phenyl-4-vinyl-1,3-dioxolan-2-one)r2 (Comonomer)Polymerization TypeMolecular Weight Control
Vinyl acetate0.851.15RandomGood
Styrene1.20.8RandomExcellent
N-phenylmaleimide0.156.7AlternatingModerate
Methyl methacrylate0.951.05RandomGood
Acrylonitrile0.751.3RandomGood

Alternating copolymerization can be achieved when 4-phenyl-4-vinyl-1,3-dioxolan-2-one is paired with electron-deficient monomers such as N-substituted maleimides [12] [14]. The formation of charge-transfer complexes between the electron-rich vinyl carbonate and electron-poor maleimide facilitates alternating incorporation [12]. These copolymers exhibit unique properties, including reversible color changes in response to acid-base switching, making them attractive for sensing applications [15] [14].

The polymerization kinetics are influenced by the steric hindrance imposed by the phenyl and cyclic carbonate substituents [11]. Electron spin resonance spectroscopy studies have revealed that the growing polymer radicals adopt twisted conformations that restrict free rotation around the main chain carbon-carbon bonds [11]. This conformational restriction contributes to the observed stereoregularity in some polymerization systems [11].

Controlled radical polymerization techniques, including atom transfer radical polymerization and reversible addition-fragmentation chain transfer polymerization, have been successfully applied to 4-phenyl-4-vinyl-1,3-dioxolan-2-one [13]. These methods allow for precise control over molecular weight, polydispersity, and chain architecture, enabling the synthesis of block copolymers and other complex macromolecular structures [13].

The presence of the cyclic carbonate groups in the resulting polymers provides opportunities for post-polymerization functionalization [13]. The carbonate rings can undergo ring-opening reactions with nucleophiles such as amines, allowing for the introduction of additional functional groups after polymerization [13]. This approach enables the synthesis of polymers with tailored properties for specific applications.

Catalytic Pathways for Stereoselective Production

Stereoselective synthesis of 4-phenyl-4-vinyl-1,3-dioxolan-2-one requires sophisticated catalytic systems capable of controlling the formation of the quaternary carbon center bearing both phenyl and vinyl substituents [7] [16]. The development of asymmetric catalytic pathways has focused on creating chiral environments that favor the formation of one enantiomer over the other [17] [18].

Palladium-catalyzed asymmetric decarboxylative cycloaddition represents one of the most promising approaches for stereoselective synthesis [18]. This methodology employs chiral phosphoramidite ligands in combination with palladium complexes to convert racemic 4-substituted 4-vinyl-1,3-dioxolan-2-ones into enantiomerically enriched products [18]. The reaction proceeds through a mechanism involving decarboxylation followed by asymmetric cycloaddition, with formaldehyde serving as the coupling partner [18].

The use of chiral Brønsted acid catalysts has demonstrated remarkable success in achieving stereoselective formation of substituted 1,3-dioxolanes [7]. Diphenylphosphonic acid has emerged as a particularly effective catalyst for these transformations, providing excellent diastereoselectivity in acetalization-Michael cascade reactions [7]. The catalyst operates through a mechanism where the acidic proton activates the substrate while the chiral environment of the catalyst influences the stereochemical outcome [7].

Catalyst SystemSubstrateEnantioselectivity (% ee)Yield (%)Conditions
Chiral phosphine-palladium complexVinyl ethylene carbonate85-9875-88Room temperature, mild conditions
Chiral BINOL-derived phosphoric acidQuinol derivatives75-9065-8545°C, dichloroethane solvent
Asymmetric nickel-catalystAllenylic carbonates>9470-90Room temperature, mild conditions
Chiral salen-aluminum complexStyrene oxide/carbon dioxide70-8560-8080°C, carbon dioxide atmosphere
Organocatalytic systemBiomass-derived polyols80-9570-9025°C, 1 atmosphere carbon dioxide

Nickel-catalyzed asymmetric decarboxylation has recently emerged as a powerful method for constructing quaternary carbon stereocenters [16] [17]. The key innovation involves the use of rationally designed allenylic methylene cyclic carbonates as substrates, which possess unique electronic properties that enable asymmetric nucleophilic annulations [16]. The floppy allenylic group exerts distinctive electronic effects on the carbonate moiety, facilitating the formation of contiguous quaternary carbon stereocenters with excellent enantioselectivity [16].

The mechanism of nickel-catalyzed asymmetric synthesis involves initial coordination of the substrate to the chiral nickel complex, followed by decarboxylation to generate a nucleophilic intermediate [17]. This intermediate then undergoes asymmetric addition to the electrophilic partner, with the chiral ligand environment controlling the stereochemical outcome [17]. The reaction can be performed at room temperature and exhibits broad functional group tolerance [17].

The cascade reaction methodology employs carbon dioxide, vicinal diols, and propargylic alcohols in a one-pot transformation that proceeds with complete retention of configuration at existing chiral centers [19]. This approach is particularly valuable for the synthesis of chiral polycyclic carbonates from biomass-derived polyols, providing an environmentally friendly route to complex carbonate structures [19].

Iron(III)-based catalysts have shown promise for the selective formation of cyclic carbonates from carbon dioxide and internal epoxides [20]. Computer-aided rational design has led to the development of improved catalyst systems that exhibit enhanced chemoselectivity toward cyclic carbonate formation while suppressing competing ring-opening polymerization pathways [20]. The catalytic mechanism involves an inner-sphere process where both carbon dioxide and epoxide substrates coordinate to the metal center for the key bond-forming events [20].

The thermal behavior of 4-Phenyl-4-vinyl-1,3-dioxolan-2-one exhibits characteristic patterns consistent with cyclic carbonate compounds. Thermal decomposition studies indicate that related cyclic carbonates typically undergo decomposition in the temperature range of 100-170°C [2]. The compound demonstrates moderate thermal stability, requiring controlled storage conditions at 2-8°C to prevent heat-sensitive degradation [3] [4] [5].

Comparative analysis reveals that six-membered cyclic carbonates, structurally related to the five-membered dioxolanone ring system, require elevated reaction temperatures exceeding 90°C and extended reaction times of 24 hours for thermal transformation processes . This suggests that 4-Phenyl-4-vinyl-1,3-dioxolan-2-one possesses enhanced thermal stability due to its five-membered ring configuration.

The primary thermal decomposition mechanism involves carbocation formation, as established through studies of phenyl-substituted carbonate systems [6] [7]. The thermal decomposition pathway follows a polar mechanism characterized by the formation of carbocation intermediates, with the phenyl substituent providing resonance stabilization. Differential Scanning Calorimetry and Thermogravimetric Analysis represent the standard analytical methods for characterizing thermal behavior of cyclic carbonate compounds [2] [8].

ParameterValue/DescriptionReference
Decomposition Temperature Range (°C)100-170 (related cyclic carbonates)Carbonate thermal decomposition studies
Thermal Stability ComparisonSix-membered cyclic carbonates require >90°C, 24 hours reaction timesThermal stability comparison data
Decomposition MechanismPrimary thermal decomposition via carbocation formationMechanistic thermal decomposition studies
Heat Sensitive Storage Temperature (°C)2-8Storage recommendations
Thermal Analysis MethodDifferential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Standard analytical methods

Solubility Behavior in Organic Solvents and Electrolyte Systems

The solubility characteristics of 4-Phenyl-4-vinyl-1,3-dioxolan-2-one reflect its hydrophobic cyclic carbonate structure with aromatic substitution. The compound demonstrates complete insolubility in water, consistent with its hydrophobic phenyl and vinyl substituents [3] [9]. This aqueous insolubility is characteristic of phenyl-substituted cyclic carbonates and represents an important consideration for synthetic and analytical applications.

In organic solvent systems, the compound exhibits favorable solubility profiles. Ethyl acetate provides good solubility characteristics, making it suitable as an eluent in chromatographic purification procedures [10] [11]. The compound shows limited solubility in hexane, necessitating mixed solvent systems with ethyl acetate for effective separation processes. Chloroform serves as an effective Nuclear Magnetic Resonance solvent, providing good dissolution for spectroscopic characterization studies [12] [13].

Enhanced solubility behavior occurs in dense carbon dioxide phases at elevated pressures, attributed to favorable π-π interactions between the carbonyl group and carbon dioxide molecules [14]. This phenomenon suggests potential applications in supercritical fluid extraction and processing technologies. The compound demonstrates compatibility with lithium-based electrolyte systems, indicating potential utility as an electrolyte additive in battery applications [15] [16] [17].

Solvent SystemSolubilityNotes
WaterInsolubleHydrophobic cyclic carbonate structure
Organic Solvents (General)SolubleTypical for phenyl-substituted carbonates
Ethyl AcetateGood solubility (chromatography eluent)Used in purification procedures
HexaneLimited solubility (chromatography eluent)Used in mixture with ethyl acetate
ChloroformGood solubility (NMR solvent)Standard NMR solvent for characterization
Dense CO2 PhaseEnhanced solubility at elevated pressuresπ-π interactions with CO2
Electrolyte SystemsCompatible with lithium-based electrolytesUsed as electrolyte additive in batteries

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization through distinct resonance patterns. The phenyl group protons appear as characteristic multipets in the aromatic region at 7.2-7.5 parts per million, consistent with monosubstituted benzene ring systems [12]. The vinyl group protons manifest as complex multipets in the 5.0-6.5 parts per million range, reflecting the vinyl CH=CH2 functionality. The dioxolane ring protons generate signals in the 4.0-5.0 parts per million range, corresponding to the OCH2O protons within the five-membered ring system.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon resonance at approximately 155 parts per million, characteristic of cyclic carbonate C=O groups [10] [11]. The aromatic carbons produce multiple signals in the 125-140 parts per million range, reflecting the phenyl ring carbon environments. These spectroscopic fingerprints provide unambiguous identification of the compound structure.

Fourier Transform Infrared Spectroscopy

Infrared spectroscopic analysis demonstrates characteristic absorption bands for functional group identification. The carbonyl stretch appears at approximately 1800 wavenumbers, typical of five-membered cyclic carbonate systems [13]. This frequency represents the diagnostic fingerprint for dioxolanone ring identification. Aromatic carbon-carbon stretching vibrations appear in the 1600-1500 wavenumbers region, consistent with phenyl ring substitution patterns [18] [19]. Aromatic carbon-hydrogen stretching occurs in the 3000-3100 wavenumbers range, providing additional confirmation of phenyl substitution.

Mass Spectrometry

Mass spectrometric fragmentation patterns provide molecular weight confirmation and structural information. The molecular ion peak appears at mass-to-charge ratio 190, corresponding to the molecular weight of 190.20 atomic mass units [21]. The base peak fragmentation typically occurs at mass-to-charge ratio 105, attributed to the phenyl cation or benzoyl fragment formation through alpha-cleavage processes. This fragmentation pattern represents a diagnostic fingerprint for phenyl-substituted cyclic carbonates.

TechniquePeak/SignalChemical Shift/FrequencyAssignment
1H NMRPhenyl group protons7.2-7.5 ppmAromatic protons
1H NMRVinyl group protons5.0-6.5 ppmVinyl CH=CH2
1H NMRDioxolane ring protons4.0-5.0 ppmOCH2O protons
13C NMRCarbonyl carbon~155 ppmCarbonate C=O
13C NMRAromatic carbons125-140 ppmPhenyl ring carbons
FT-IRC=O stretch~1800 cm⁻¹Cyclic carbonate stretch
FT-IRAromatic C=C stretch1600-1500 cm⁻¹Aromatic ring vibrations
FT-IRC-H stretching3000-3100 cm⁻¹Aromatic C-H stretch
Mass SpectrometryMolecular ion [M]+m/z 190Molecular weight 190.20
Mass SpectrometryBase peak fragmentationm/z 105 (phenyl cation)Benzoyl/phenyl fragment

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

190.062994177 g/mol

Monoisotopic Mass

190.062994177 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types